

Initial Characterization of the Novel Cyclopeptide cGAS Inhibitor, XQ2B: A Technical Guide

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Compound of Interest

Compound Name: XQ2B

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Abstract

Cyclic GMP-AMP synthase (cGAS) is a critical sensor of cytosolic DNA, initiating innate immune responses.^[1] Its overactivation is implicated in various autoimmune and autoinflammatory diseases, making it a key therapeutic target.^[1] This document provides a comprehensive technical overview of the initial characterization of **XQ2B**, a novel cyclopeptide inhibitor of cGAS. **XQ2B** has been identified as a potent and specific inhibitor that functions by blocking the interaction between cGAS and double-stranded DNA (dsDNA), a crucial step for enzyme activation.^[1] This guide details the core biophysical and cellular activities of **XQ2B**, the experimental protocols used for its characterization, and the signaling pathway it modulates.

Core Compound Characteristics

XQ2B is a synthetic cyclopeptide developed through a focused library screening designed to identify inhibitors of cGAS.^[1] Its structure is optimized for stability and target engagement. The core attributes of cyclopeptides, such as increased rigidity, resistance to proteolytic degradation, and potentially improved cell permeability, make them an attractive modality for challenging targets like cGAS.^[2]

Quantitative Data Summary

The initial characterization of **XQ2B** yielded quantitative data on its binding affinity, cellular potency, and selectivity. These findings are summarized below.

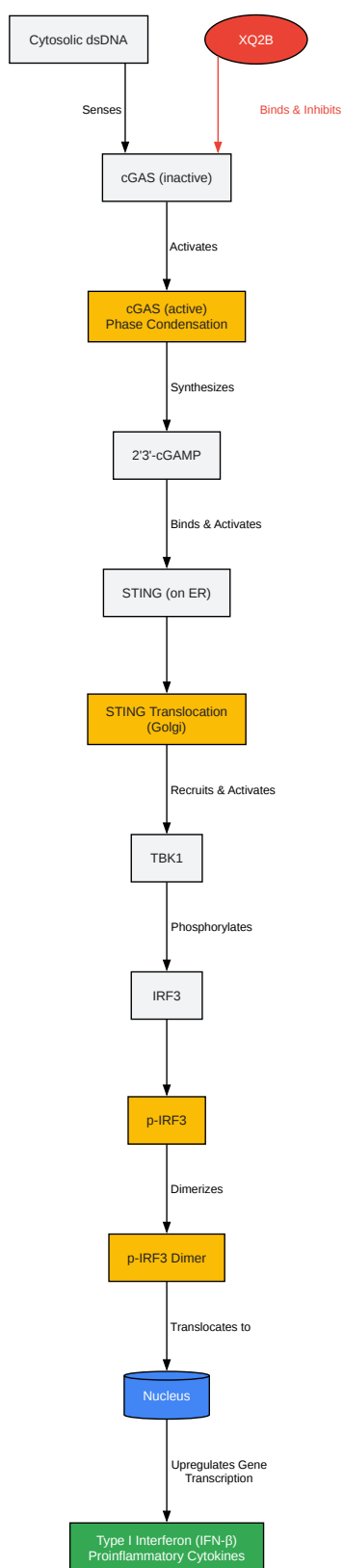
Parameter	Value	Method	Target
Binding Affinity (KD)	12.5 nM	Surface Plasmon Resonance (SPR)	Human cGAS (aa 157-522)
Cellular Potency (IC50)	85.3 nM	THP-1 Dual™ Cell Reporter Assay	IFN-β Production
Selectivity	>100-fold	Cellular Thermal Shift Assay (CETSA)	STING, TBK1, IRF3
Molecular Weight	1482.7 g/mol	Mass Spectrometry	N/A

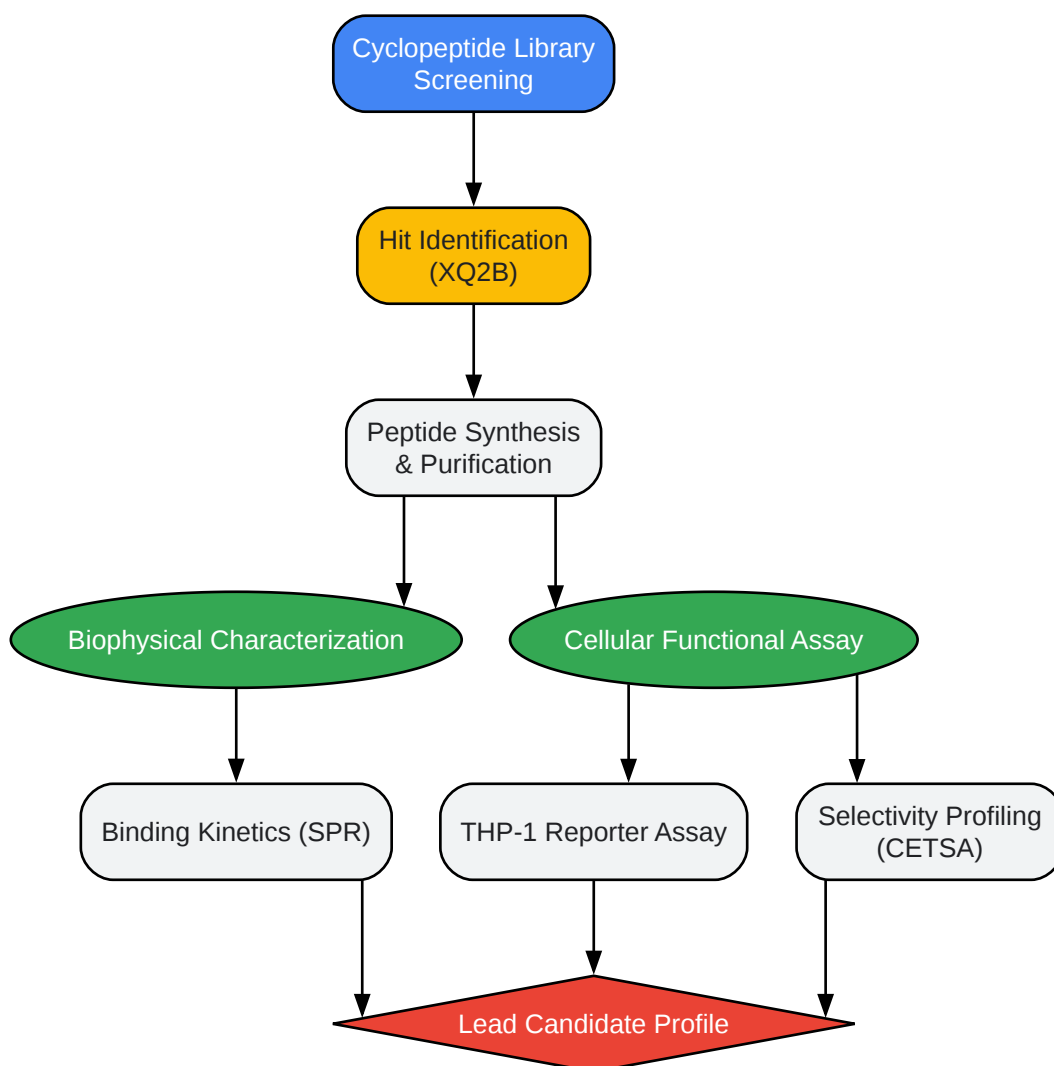
Mechanism of Action

XQ2B exerts its inhibitory effect by directly competing with dsDNA for binding to cGAS.^[1] By occupying the DNA binding site, **XQ2B** prevents the conformational changes and liquid phase condensation required for cGAS activation.^[1] This mechanism effectively halts the synthesis of cyclic GMP-AMP (cGAMP) and the subsequent activation of the STING-TBK1-IRF3 signaling axis, which leads to the production of type I interferons and other proinflammatory cytokines.^[1]

cGAS-STING Signaling Pathway and XQ2B Inhibition

The following diagram illustrates the canonical cGAS-STING pathway and the specific point of inhibition by **XQ2B**.





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References

- 1. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Peptide Therapeutics in Drug Discovery | AltaBioscience [altabioscience.com]

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